N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a coumarin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3-(1H-1,3-benzodiazol-2-yl)aniline with 3-acetylcoumarin under specific reaction conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; various solvents and temperatures depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzimidazole and coumarin moieties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Shares the benzimidazole core but lacks the coumarin structure.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Contains a benzimidazole moiety but differs in the substituents and overall structure.
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of benzimidazole and coumarin structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-22(17-13-14-6-1-4-11-20(14)29-23(17)28)24-16-8-5-7-15(12-16)21-25-18-9-2-3-10-19(18)26-21/h1-13H,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGOVAWGATUDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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